molecular formula C16H12Cl2N2O B11489439 5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol

5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol

Cat. No.: B11489439
M. Wt: 319.2 g/mol
InChI Key: UYKUXCZOSGIMRB-UHFFFAOYSA-N
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Description

5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol is a quinoline derivative that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 8-hydroxyquinoline.

    Formation of Intermediate: The 3,4-dichloroaniline is reacted with formaldehyde to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 8-hydroxyquinoline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for developing antimalarial, antimicrobial, and anticancer agents.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Industry: Utilized in the synthesis of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as tyrosine kinases or other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar biological activities.

    3,4-Dichloroaniline: A precursor used in the synthesis of various derivatives.

    Quinoline N-oxide: An oxidized form with distinct properties.

Uniqueness

5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

5-[(3,4-dichloroanilino)methyl]quinolin-8-ol

InChI

InChI=1S/C16H12Cl2N2O/c17-13-5-4-11(8-14(13)18)20-9-10-3-6-15(21)16-12(10)2-1-7-19-16/h1-8,20-21H,9H2

InChI Key

UYKUXCZOSGIMRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CNC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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